1-[(4-Bromophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine 1-[(4-Bromophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine
Brand Name: Vulcanchem
CAS No.: 423751-55-7
VCID: VC0367775
InChI: InChI=1S/C21H23BrN2O4/c1-16-2-6-18(7-3-16)27-14-20(25)23-10-12-24(13-11-23)21(26)15-28-19-8-4-17(22)5-9-19/h2-9H,10-15H2,1H3
SMILES: CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br
Molecular Formula: C21H23BrN2O4
Molecular Weight: 447.3g/mol

1-[(4-Bromophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine

CAS No.: 423751-55-7

Main Products

VCID: VC0367775

Molecular Formula: C21H23BrN2O4

Molecular Weight: 447.3g/mol

1-[(4-Bromophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine - 423751-55-7

CAS No. 423751-55-7
Product Name 1-[(4-Bromophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine
Molecular Formula C21H23BrN2O4
Molecular Weight 447.3g/mol
IUPAC Name 1-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone
Standard InChI InChI=1S/C21H23BrN2O4/c1-16-2-6-18(7-3-16)27-14-20(25)23-10-12-24(13-11-23)21(26)15-28-19-8-4-17(22)5-9-19/h2-9H,10-15H2,1H3
Standard InChIKey BMGKBBBTDIEZKT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br
Canonical SMILES CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br
PubChem Compound 1359085
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator